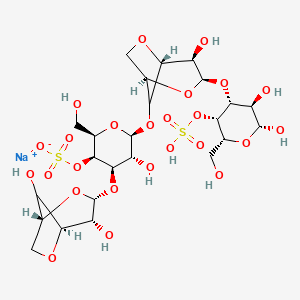

Neocarratetraose 4(1),4(3)-disulfate disodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Neocarratetraose 4(1),4(3)-disulfate disodium salt is a sulfated oligosaccharide derived from carrageenan, a natural polysaccharide extracted from red seaweeds

準備方法

Synthetic Routes and Reaction Conditions: Neocarratetraose 4(1),4(3)-disulfate disodium salt is typically prepared enzymatically from κ-carrageenan. The enzymatic process involves the use of specific glycosulphatase enzymes that selectively cleave the sulfate groups from the carrageenan backbone, resulting in the formation of the desired oligosaccharide .

Industrial Production Methods: Industrial production of this compound involves the extraction of κ-carrageenan from red seaweeds, followed by enzymatic treatment to produce this compound. The process is optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pH, and enzyme concentration .

化学反応の分析

Types of Reactions: Neocarratetraose 4(1),4(3)-disulfate disodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of desulfated oligosaccharides.

Substitution: The sulfate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Desulfated oligosaccharides.

Substitution: Functionalized oligosaccharides with various substituents.

科学的研究の応用

Chemical Properties and Production

Neocarratetraose 4(1),4(3)-disulfate disodium salt has the molecular formula C24H37Na2O25S2 and a molar mass of approximately 812.66 g/mol . The compound is typically produced enzymatically from κ-carrageenan through the action of specific glycosulphatase enzymes that cleave sulfate groups, resulting in the desired oligosaccharide structure.

Chemistry

Neocarratetraose serves as a model compound for studying the properties and reactions of sulfated oligosaccharides. Its structural characteristics allow researchers to investigate various chemical reactions, including:

- Oxidation : Using agents like hydrogen peroxide can lead to sulfonic acid derivatives.

- Reduction : Sodium borohydride can reduce the compound to form desulfated oligosaccharides.

- Substitution : Nucleophilic substitution reactions can replace sulfate groups with other functional groups.

Table 1: Chemical Reactions of Neocarratetraose

| Reaction Type | Reagents Used | Products Generated |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfonic acid derivatives |

| Reduction | Sodium borohydride | Desulfated oligosaccharides |

| Substitution | Amines, thiols | Functionalized oligosaccharides |

Biology

In biological research, neocarratetraose is investigated for its role in cell signaling and protein interactions. The sulfate groups on its backbone are crucial for binding with specific proteins, influencing various biological pathways such as coagulation and viral replication .

A notable study demonstrated that neocarratetraose interacts with proteins involved in cellular signaling pathways, suggesting its potential as a therapeutic agent in modulating these pathways .

Medicine

The compound has shown promise in medical applications due to its anticoagulant and antiviral properties. Research indicates that neocarratetraose can inhibit viral replication, making it a candidate for developing antiviral therapies .

Case Study : A study published in Glycobiology explored the anticoagulant effects of neocarratetraose in vitro, demonstrating significant inhibition of thrombin activity, which is crucial for blood coagulation processes .

Industry

In industrial applications, neocarratetraose is utilized in the development of biomaterials and as a stabilizing agent in formulations. Its ability to interact with proteins and other biomolecules makes it suitable for use in food technology and pharmaceuticals .

作用機序

The mechanism of action of neocarratetraose 4(1),4(3)-disulfate disodium salt involves its interaction with specific molecular targets, such as proteins and enzymes. The sulfate groups on the oligosaccharide backbone play a crucial role in binding to these targets, modulating their activity and function. This interaction can influence various biological pathways, including coagulation and viral replication .

類似化合物との比較

Neocarratetraose 4(1)-sulfate sodium salt: A related compound with a single sulfate group, used for similar applications but with different binding properties.

Carrageenan-derived oligosaccharides: Other sulfated oligosaccharides derived from carrageenan, each with unique structural and functional characteristics.

Uniqueness: Neocarratetraose 4(1),4(3)-disulfate disodium salt is unique due to its specific sulfation pattern, which imparts distinct binding properties and biological activities.

生物活性

Neocarratetraose 4(1),4(3)-disulfate disodium salt is a sulfated oligosaccharide derived from carrageenan, a polysaccharide extracted from red algae. Its biological activity is of significant interest due to its potential therapeutic applications, particularly in immunomodulation, anti-inflammatory responses, and antiviral properties. This article reviews the current understanding of the biological activities associated with this compound, emphasizing its mechanisms of action, enzymatic interactions, and potential health benefits.

Chemical Structure and Properties

Neocarratetraose 4(1),4(3)-disulfate is characterized by the presence of sulfate groups that contribute to its biological activities. The molecular formula can be represented as C14H18N2O12S2 with a molecular weight of approximately 446.42 g/mol. The structure consists of repeating units of galactose and anhydrogalactose, which are critical for its interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of Neocarratetraose is primarily attributed to its ability to interact with various biological molecules and pathways:

- Antiviral Activity : Studies have shown that sulfated polysaccharides like Neocarratetraose can inhibit viral infections by blocking the attachment and entry of viruses into host cells. For instance, carrageenan derivatives have demonstrated effectiveness against herpes simplex virus (HSV) and human papillomavirus (HPV) .

- Immunomodulatory Effects : Neocarratetraose has been reported to modulate immune responses. It can enhance phagocytosis and stimulate the production of cytokines, which play a crucial role in the immune response . This property makes it a candidate for further research in immunotherapy.

- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Enzymatic Interactions

The biological activity of Neocarratetraose is also influenced by its interactions with specific enzymes:

- Sulfatases : These enzymes are responsible for the modification of sulfated polysaccharides. For example, the enzyme Ps1595 from Pseudoalteromonas species has shown activity on synthetic substrates similar to Neocarratetraose, indicating potential pathways for metabolic processing .

- Hydrolases : The degradation products of Neocarratetraose may also exhibit distinct biological activities. Research indicates that enzymatic hydrolysis can yield smaller oligosaccharides with enhanced bioactivity .

Case Studies

Several studies have highlighted the biological effects of Neocarratetraose:

- Study on Antiviral Properties : A study demonstrated that sulfated oligosaccharides derived from carrageenan effectively inhibited HSV-2 infection in vitro. The mechanism was attributed to the ability of these compounds to block viral glycoproteins necessary for cell entry .

- Immunomodulation Research : In a clinical study involving patients with chronic inflammatory conditions, supplementation with carrageenan-derived oligosaccharides resulted in reduced levels of inflammatory markers, suggesting a beneficial role in managing inflammation .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C14H18N2O12S2 |

| Molecular Weight | 446.42 g/mol |

| Sulfate Groups | 2 |

| Antiviral Activity | Effective against HSV, HPV |

| Immunomodulatory Effects | Enhances cytokine production |

| Anti-inflammatory Effects | Reduces inflammatory markers |

特性

IUPAC Name |

sodium;[(2R,3S,4R,5R,6S)-4-[[(1R,3R,4R,5S)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-[[(1R,3R,4R,5R)-3-[(2R,3R,4R,5S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O25S2.Na/c25-1-5-15(48-50(33,34)35)19(10(28)21(32)41-5)46-23-12(30)18-14(8(44-23)4-40-18)45-24-13(31)20(16(6(2-26)42-24)49-51(36,37)38)47-22-11(29)17-9(27)7(43-22)3-39-17;/h5-32H,1-4H2,(H,33,34,35)(H,36,37,38);/q;+1/p-1/t5-,6-,7-,8-,9?,10-,11-,12-,13-,14?,15+,16+,17+,18-,19-,20-,21-,22-,23-,24+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVAARLSIKDHFO-BVHPHYLYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3OS(=O)(=O)[O-])CO)OC4C5COC4C(C(O5)OC6C(C(OC(C6OS(=O)(=O)O)CO)O)O)O)O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C([C@H](O1)[C@H]([C@H](O2)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@@H]3OS(=O)(=O)[O-])CO)OC4[C@H]5CO[C@@H]4[C@H]([C@H](O5)O[C@@H]6[C@H]([C@@H](O[C@@H]([C@@H]6OS(=O)(=O)O)CO)O)O)O)O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37NaO25S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

812.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。